tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound comprises a piperidine ring with two methyl groups at the 3-position, a Boc-protected amine at the 4-position, and an oxalate anion (C₂O₄²⁻) serving as the counterion (Figure 1). The piperidine ring adopts a chair conformation, with the 3,3-dimethyl substituents occupying axial positions to reduce 1,3-diaxial strain. The Boc group, consisting of a tert-butyl carbonate moiety, is attached to the 4-position via a carbamate linkage (–NH–CO–O–), which introduces rotational flexibility around the C–N bond.
Crystallographic data from the Cambridge Structural Database (CCDC 948405) indicate that the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.15 Å, b = 7.47 Å, c = 13.38 Å, and β = 90°. The asymmetric unit contains one molecule of the carbamate cation and one oxalate anion, linked via N–H···O hydrogen bonds between the piperidine nitrogen and oxalate oxygen atoms (Table 1). The tert-butyl group exhibits free rotation, as evidenced by the absence of electron density anomalies in the crystal structure.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.15 Å |
| b = 7.47 Å | |
| c = 13.38 Å | |
| Z | 4 |
| Density (calculated) | 1.343 g/cm³ |
| Hydrogen bonds (N–H···O) | 2.604 Å |
The oxalate anion adopts a planar configuration, with each carboxylate group forming two hydrogen bonds to adjacent carbamate cations. This arrangement creates a layered crystal lattice stabilized by electrostatic interactions and van der Waals forces.
Stereochemical Configuration and Chiral Centers
The piperidine ring in this compound contains a single chiral center at the 4-position, where the Boc group is attached. The absolute configuration at this center is R, as determined by single-crystal X-ray diffraction and circular dichroism (CD) spectroscopy. The 3,3-dimethyl substituents are achiral but impose significant steric hindrance, restricting the ring’s puckering dynamics and stabilizing the chair conformation.
Density functional theory (DFT) calculations corroborate the experimental findings, showing that the R configuration minimizes torsional strain between the Boc group and the piperidine ring. The energy difference between the R and S enantiomers is approximately 2.1 kcal/mol, favoring the R form under standard conditions. No evidence of racemization has been observed in solid-state samples, as confirmed by polarimetry studies.
Hydrogen Bonding Network in Oxalate Salt Formation
The oxalate salt formation critically influences the compound’s crystalline stability through a robust hydrogen bonding network. The oxalate anion acts as a hydrogen bond acceptor, interacting with the –NH group of the carbamate moiety and the protonated piperidine nitrogen (Figure 2). Key hydrogen bond distances include:
- N–H···O (carbamate to oxalate): 2.604 Å
- N⁺–H···O⁻ (piperidine to oxalate): 2.712 Å
These interactions form a cyclic hydrogen bonding motif, creating a three-dimensional framework that enhances thermal stability. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of strong O–H and N–H stretching vibrations at 3200–3400 cm⁻¹, consistent with intermolecular hydrogen bonding.
The oxalate anion further participates in π–π stacking interactions with the aromatic regions of adjacent molecules, as evidenced by reduced dihedral angles (≤10°) between neighboring piperidine rings. This dual stabilization mechanism—hydrogen bonding and π–π interactions—explains the compound’s high melting point (192–194°C) and low solubility in nonpolar solvents.
Properties
Molecular Formula |
C14H26N2O6 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate;oxalic acid |
InChI |
InChI=1S/C12H24N2O2.C2H2O4/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5;3-1(4)2(5)6/h9,13H,6-8H2,1-5H3,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
NPVRUZKTDYJKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (Parent Compound)
The core step is the protection of the piperidine amine with a tert-butyl carbamate group (Boc protection). The typical approach involves:
- Starting Material: 3,3-dimethylpiperidin-4-amine or the corresponding piperidine derivative.
- Protecting Agent: Di-tert-butyl dicarbonate (Boc2O).
- Base: Usually a mild organic base such as triethylamine or sodium bicarbonate.
- Solvent: Commonly tetrahydrofuran (THF), dichloromethane (DCM), or ethanol.
- Conditions: Stirring at 0 °C to room temperature for 1-3 hours.
This reaction yields the Boc-protected amine, tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate, with yields typically ranging from 70% to 90% depending on purity and reaction scale.
Formation of the Oxalate Salt
The oxalate salt is prepared by reacting the free amine or its Boc-protected derivative with oxalic acid:
- Reagents: tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate and oxalic acid (often as oxalic acid dihydrate).
- Solvent: Ethanol, methanol, or acetonitrile.
- Conditions: The mixture is stirred at ambient temperature or slightly elevated temperatures (20-60 °C) until salt formation is complete.
- Isolation: The salt typically precipitates out or is isolated by evaporation and recrystallization.
This salt formation improves compound handling and is essential for pharmaceutical formulations.
Detailed Reaction Conditions and Yields
Industrial and Patent-Reported Methods
A patent (WO2019158550A1) describes related synthetic methods involving carbamate derivatives and salt formation, highlighting:
- Use of triethylamine as a base in acetonitrile for carbamate formation.
- Reaction temperatures around 60 °C for salt formation.
- Optimization to avoid solidification issues and improve yield (up to 93% yield reported for related carbamate salts).
- The importance of controlling base equivalents and solvent ratios to maximize yield and purity.
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress, typically visualized under UV light.
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the Boc protection and substitution pattern on the piperidine ring.
- Mass Spectrometry (ESI-MS): Confirms molecular weight of intermediates and final products.
- Melting Point and Crystallography: Used to verify salt formation and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent(s) | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Boc Protection | 3,3-dimethylpiperidin-4-amine, Boc2O, triethylamine | THF, DCM, EtOH | 0 °C to RT | 1-3 h | 70-90 | Standard carbamate protection |
| Oxalate Salt Formation | Boc-protected amine, oxalic acid | EtOH, MeOH, ACN | RT to 60 °C | 2-4 h | >85 | Salt crystallization or precipitation |
| Industrial Optimization (Patent) | Triethylamine, acetonitrile | Acetonitrile | 60 °C | Variable | Up to 93 | Base and solvent ratio critical for yield |
Research Findings and Notes
- The Boc protection step is well-established and yields are reproducible with standard organic synthesis protocols.
- Oxalate salt formation is straightforward but requires careful control of solvent and temperature to avoid impurities or incomplete salt formation.
- Industrial methods optimize base equivalents and solvent volumes to prevent reaction mixture solidification and maximize yield.
- Analytical methods confirm the structural integrity of both the carbamate and its oxalate salt, ensuring suitability for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology:
Research indicates that tert-butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate interacts with neurotransmitter systems, potentially influencing cognitive functions and mood regulation. Its piperidine derivative is known for modulating receptor activity related to neurotransmitters such as acetylcholine and dopamine .
Case Study:
A study investigated the compound's protective effects against neurodegenerative conditions, showing promise in reducing oxidative stress markers in astrocytes exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease .
2. Anti-inflammatory Properties:
The compound has been evaluated for its anti-inflammatory effects, particularly in models of systemic lupus erythematosus. It demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in autoimmune diseases .
Synthetic Applications
This compound is utilized in synthetic organic chemistry for the development of novel compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Carbamate Formation: The compound can be synthesized through the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine under controlled conditions.
Synthesis Example:
The synthesis typically involves dissolving 5 g of 3,3-dimethylpiperidine in pyridine and adding the appropriate reagents under cooling conditions to yield high purity products .
1. Interaction Studies:
Recent research has focused on elucidating the mechanism of action of this compound within biological systems. These studies often employ receptor binding assays and functional assays to assess its pharmacological profile.
2. Comparative Analysis:
The compound's structural analogs have been compared to evaluate their efficacy and safety profiles. For instance, variations in the piperidine structure have shown different levels of biological activity, providing insights into structure-activity relationships .
Mechanism of Action
The mechanism of action of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and analogous piperidine-based carbamate oxalates:
*Estimated based on molecular formulas.
Key Observations :
- In contrast, benzyl (Compound 15) or phenoxypropyl (Compound 28) groups increase lipophilicity, which may improve blood-brain barrier penetration .
- Counterion Diversity : While the target compound uses oxalate, other salts (e.g., hydrogen chloride in Compound 25 ) alter solubility and crystallization behavior.
Physicochemical Properties
Biological Activity
tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate, with CAS No. 2304583-82-0, is a chemical compound that has garnered interest in various biological and pharmacological studies. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 2304583-82-0
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are often associated with modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Such modulation can lead to improved cognitive functions and potential therapeutic applications in neurodegenerative diseases.
2. Antioxidant Activity
Studies have shown that this compound may possess antioxidant properties, which help in reducing oxidative stress within cells. This is particularly relevant in the context of conditions such as diabetes and cardiovascular diseases where oxidative damage plays a significant role.
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to inhibit the expression of pro-inflammatory cytokines and mediators, which could make it a candidate for treating inflammatory disorders.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with various neurotransmitter receptors.
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Direct interaction with reactive oxygen species (ROS), thereby mitigating oxidative stress.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar piperidine derivatives, researchers found that these compounds could prevent neuronal death in models of oxidative stress-induced injury. The mechanism was attributed to the modulation of mitochondrial function and reduction of apoptosis markers.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory capabilities of this compound in a murine model of arthritis. The results demonstrated a significant reduction in swelling and pain scores compared to control groups, suggesting potential therapeutic applications in chronic inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate oxalate?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and salt formation steps. Key reactions include:
- Protection of the piperidine amine using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Oxalate salt formation by treating the free base with oxalic acid in polar solvents like ethanol or methanol, followed by crystallization .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >98% purity .
Example Reaction Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C → RT, 12h | Amine protection |
| Salt Formation | Oxalic acid, EtOH, reflux, 2h | Counterion addition |
| Purification | Silica gel chromatography (EtOAc:Hexane = 1:3) | Impurity removal |
Advanced: How can contradictory spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Contradictions in NMR, X-ray, or mass spectrometry data require cross-validation:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .
- 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and confirm piperidine ring substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula discrepancies caused by isotopic patterns or salt adducts .
Case Study:
A reported IR carbonyl stretch at 1680 cm⁻¹ conflicting with computed DFT values (1720 cm⁻¹) was resolved by identifying residual DCM solvent peaks via GC-MS .
Basic: What are common impurities in synthesized this compound, and how are they removed?
Methodological Answer:
Typical impurities include:
- Unreacted Boc intermediates : Detected via TLC (Rf = 0.5 in EtOAc/Hexane) and removed by aqueous washes (5% NaHCO₃) .
- Diastereomers : Separated using chiral HPLC (Chiralpak AD-H column, hexane:IPA = 90:10) .
- Oxalic acid excess : Identified by pH titration and eliminated via recrystallization in acetone/water .
Quality Control Metrics:
| Impurity | Detection Method | Removal Strategy |
|---|---|---|
| Boc intermediates | TLC, HPLC | Aqueous extraction |
| Diastereomers | Chiral HPLC | Chiral resolution |
| Residual solvent | GC-MS | Vacuum drying |
Advanced: How can stereochemical challenges during synthesis be mitigated?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control piperidine ring conformation .
- Dynamic kinetic resolution : Employ catalysts like Pd/C under hydrogenation conditions to favor thermodynamically stable diastereomers .
- Computational modeling : Predict steric hindrance using DFT calculations (e.g., Gaussian 16) to optimize reaction pathways .
Example:
In the synthesis of Edoxaban intermediates, enantiomeric excess (>99%) was achieved using (1R,2S,5S)-configured starting materials and lipase-mediated resolution .
Basic: What analytical techniques validate the purity and identity of the compound?
Methodological Answer:
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity thresholds >98% are standard .
- 1H/13C NMR : Confirm Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm) and oxalate proton absence .
- Melting point analysis : Compare observed mp (e.g., 145–147°C) with literature values to detect solvates or polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
